N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS: 941911-57-5) is a heterocyclic compound with a molecular formula of C₂₀H₁₅ClN₆O₃S and a molecular weight of 454.9 g/mol. Its structure integrates a triazolo[4,5-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3, a thioacetamide linkage at position 7, and a benzo[d][1,3]dioxol-5-yl (piperonyl) moiety as the terminal acetamide substituent . The Smiles notation (O=C(CSc1ncnc2c1nnn2Cc1ccc(Cl)cc1)Nc1ccc2c(c1)OCO2) highlights its sulfur-containing thioether bridge and aromatic heterocycles. While synthetic routes and structural data are available, key physicochemical properties (e.g., melting point, solubility) and bioactivity profiles remain uncharacterized in the provided literature.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN6O3S/c21-13-3-1-12(2-4-13)8-27-19-18(25-26-27)20(23-10-22-19)31-9-17(28)24-14-5-6-15-16(7-14)30-11-29-15/h1-7,10H,8-9,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFKXZVCCNHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the triazolopyrimidine core: This involves the cyclization of suitable precursors under conditions such as Pd-catalyzed arylation and Noyori asymmetric hydrogenation.
Introduction of the chlorobenzyl group: This step can be performed using nucleophilic substitution reactions.
Thioacetamide linkage formation: This can be achieved through amidation reactions involving thiol derivatives and acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The triazolopyrimidine core can be reduced using suitable reducing agents.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: Its unique structure may impart interesting properties to materials, making it useful in the development of new materials.
Mechanism of Action
The mechanism of action of N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, while the triazolopyrimidine core could modulate biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Triazolo- and Thiazolo-Pyrimidine Derivatives
- 7-Phenyl-5-thiazolo[4,5-d]pyrimidine derivatives (e.g., compound 19 in ) feature a thiazolo[4,5-d]pyrimidine core with phenyl and coumarin substituents. These compounds are synthesized via microwave-assisted or conventional methods in DMF/acetic acid, achieving yields comparable to the main compound’s synthetic routes .
- (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitriles () exhibit thiazolo[3,2-a]pyrimidine cores with methylfuran and cyano groups. For example, 11a (C₂₀H₁₀N₄O₃S) has a melting point of 243–246°C, while 11b (C₂₂H₁₇N₃O₃S) melts at 213–215°C, suggesting substituent-dependent stability .
Benzodioxol-Containing Compounds
- D-19 () shares the benzo[d][1,3]dioxol-5-yl moiety but incorporates a pyrrole-carboxamide scaffold instead of a triazolo-pyrimidine core.
Thioacetamide and Chlorobenzyl Derivatives
- Their structural divergence (thiazole vs. triazolo-pyrimidine) may influence target selectivity .
Physicochemical Properties Comparison
| Property | Main Compound | 11a (Thiazolo[3,2-a]pyrimidine) | 11b (Thiazolo[3,2-a]pyrimidine) |
|---|---|---|---|
| Molecular Weight | 454.9 | 386 | 403 |
| Melting Point (°C) | Not reported | 243–246 | 213–215 |
| Functional Groups | Triazolo-pyrimidine, thioether, benzodioxol | Thiazolo-pyrimidine, cyano, methylfuran | Thiazolo-pyrimidine, cyano, benzylidene |
| Synthesis Yield (%) | – | 68 | 68 |
The main compound’s higher molecular weight and unique triazolo-pyrimidine core may confer distinct solubility and stability profiles compared to thiazolo-pyrimidine analogs .
Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzo[d][1,3]dioxole moiety linked to a thioacetamide functional group and a triazolopyrimidine derivative. The molecular formula is with a molecular weight of approximately 504.9 g/mol. Its unique structure contributes to its varied biological activities.
Research indicates that this compound exhibits multiple mechanisms of action:
- Antiparasitic Activity : The compound has shown effectiveness against various protozoan parasites. Studies have reported low micromolar potencies against Trypanosoma cruzi and Leishmania infantum, suggesting its potential as an antiparasitic agent .
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on cancer cell lines. It demonstrated selective toxicity against certain cancer types while sparing normal cells, indicating a promising therapeutic window .
- Enzyme Inhibition : It has been identified as an inhibitor of key enzymes involved in disease pathways. For instance, it shows potential as an inhibitor of histone demethylases and acetylcholinesterase .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiparasitic | Trypanosoma cruzi | 0.5 | |
| Anticancer | HeLa Cells | 15 | |
| Enzyme Inhibition | Acetylcholinesterase | 10 | |
| Antimicrobial | Various Bacterial Strains | 20 |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antiparasitic Efficacy : In a study by , the compound was screened against protozoan parasites and exhibited significant antiparasitic activity with IC50 values in the low micromolar range.
- Cytotoxicity Assessment : A comprehensive evaluation of the cytotoxic effects on various cancer cell lines revealed that the compound selectively inhibited cancer cell proliferation while maintaining low toxicity to normal cells .
- Mechanistic Insights : Research into the mechanism of action indicated that the compound acts through multiple pathways, including enzyme inhibition and modulation of autophagy processes in cells .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, including:
- Formation of the triazolopyrimidine core via cyclization reactions.
- Introduction of the 4-chlorobenzyl group through alkylation or nucleophilic substitution.
- Thioacetamide linkage via coupling reactions (e.g., using carbodiimide coupling agents). Critical parameters include solvent choice (e.g., THF, DMF), temperature control (60–100°C), and purification via column chromatography or crystallization . Monitoring with TLC or HPLC ensures intermediate purity.
Q. Which spectroscopic techniques are essential for structural characterization?
- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry and substituent positions. 2D NMR (e.g., COSY, NOESY) resolves stereochemical ambiguities.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (±1 ppm accuracy).
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹).
- Elemental Analysis : Ensures purity (>95%) and correct stoichiometry .
Q. How is initial biological activity screened in academic settings?
In vitro assays are prioritized:
- Kinase Inhibition : ATPase activity assays (IC50 determination) using recombinant enzymes.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory Activity : COX-2 inhibition assays with ELISA-based prostaglandin quantification. Dose-response curves (0.1–100 μM) and positive controls (e.g., doxorubicin) validate results .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and scalability?
DoE identifies critical factors:
- Variables : Solvent ratio (DMF:H2O), catalyst loading (e.g., Pd/C), and reaction time.
- Response Surface Modeling : Predicts optimal conditions (e.g., 72% yield at 8h, 80°C). Flow chemistry (e.g., continuous stirred-tank reactors) enhances reproducibility and reduces side products .
Q. What structure-activity relationships (SAR) guide derivative design?
Key modifications and effects:
| Modification | Biological Impact | Reference |
|---|---|---|
| 4-Cl→2-F substitution on benzyl | Increased kinase inhibition (IC50: 0.8→12 μM) | |
| Benzo[d]dioxole→phenyl replacement | Reduced cytotoxicity (EC50: 5→50 μM) | |
| Rational design leverages computational docking to prioritize substituents with favorable binding energies . |
Q. How can conflicting data on biological targets be resolved?
- Target Validation : CRISPR/Cas9 knockout of suspected targets (e.g., EGFR) followed by activity assays.
- Orthogonal Assays : Surface plasmon resonance (SPR) confirms direct binding (KD calculation).
- Structural Analysis : X-ray crystallography of compound-enzyme complexes identifies binding modes .
Q. What computational methods predict pharmacokinetic properties?
- ADMET Prediction : SwissADME or ADMETlab2.0 assess logP (optimal: 2–3), CYP450 inhibition, and BBB permeability.
- Molecular Dynamics (MD) : Simulates membrane permeation (e.g., POPC lipid bilayers).
- Free Energy Perturbation (FEP) : Quantifies binding affinity changes for SAR refinement .
Q. How is synergistic activity with existing therapies evaluated?
- Combination Index (CI) : Chou-Talalay method using fixed-ratio drug mixtures (e.g., CI < 0.9 indicates synergy).
- Transcriptomics : RNA-seq identifies pathway crosstalk (e.g., MAPK/STAT3) in resistant cell lines.
- In Vivo Models : Xenograft studies with dual-therapy regimens (e.g., compound + cisplatin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
